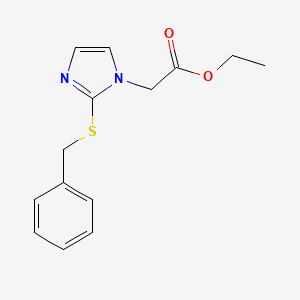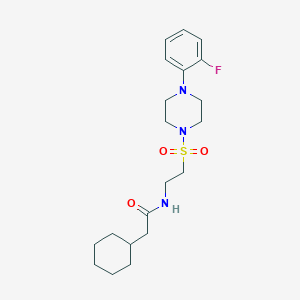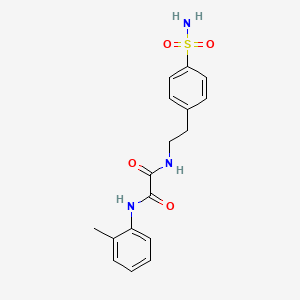
N1-(4-sulfamoylphenethyl)-N2-(o-tolyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mild and Safer Preparative Method for Nonsymmetrical Sulfamides
The study presented in the first paper introduces a novel synthetic methodology for the preparation of sulfamides, which are compounds featuring a sulfonamide functional group. Traditional methods for synthesizing sulfamides often involve the use of hazardous reagents such as N-sulfamoyl chloride and sulfonyl chloride. The paper proposes a safer alternative by employing N-substituted oxazolidin-2-one derivatives as a synthetic equivalent to these corrosive materials. This new approach is not only safer but also more convenient for large-scale production. The paper explores the reactivity of these derivatives in the synthesis of nonsymmetrical sulfamides, which are sulfamides where the two nitrogen atoms are bonded to different substituents .
Helical Supramolecular Assembly Analysis
The second paper discusses a specific compound, N2,N2')bis[3-(morpholin-4-yl)propyl]-N1,N1'-(1,2-phenylene)dioxalamide, and its unique molecular structure. The compound exhibits an antiperiplanar conformation of its carbonyl groups, which is reflected in the torsion angles reported. The study highlights the presence of intramolecular hydrogen bonding that forms specific ring motifs, contributing to the stability of the structure. Furthermore, the compound demonstrates the ability to form a helical supramolecular assembly through intermolecular hydrogen bonding and soft C-H...O interactions. This helical structure is noted as the first example of its kind for a 1,2-phenylenedioxalamide. Additionally, the compound is capable of trapping a molecule of dimethyl sulfoxide through N-H...O hydrogen bonding, which further contributes to the formation of a two-dimensional structure .
Synthesis Analysis
The synthesis of N1-(4-sulfamoylphenethyl)-N2-(o-tolyl)oxalamide would likely benefit from the methodology described in the first paper. By using N-sulfamoyloxazolidinone derivatives, the synthesis could be performed under milder conditions and with less hazardous reagents. This could potentially improve the yield and purity of the compound while also making the process safer for the chemist .
Molecular Structure Analysis
While the second paper does not directly discuss this compound, the molecular structure analysis of a related compound provides insight into the potential conformation and hydrogen bonding patterns that could be expected. The antiperiplanar conformation of carbonyl groups and the presence of intramolecular hydrogen bonds are structural features that might be relevant to the oxalamide moiety in this compound .
Chemical Reactions Analysis
The reactivity of the sulfamide group in this compound could be inferred from the first paper, which discusses the transsulfamoylation reactivity. The electronic effects that affect this reactivity would be important to consider when predicting or analyzing the chemical reactions that this compound might undergo .
Physical and Chemical Properties Analysis
Although the provided papers do not directly address the physical and chemical properties of this compound, the properties of sulfamides and oxalamides in general can be extrapolated. Sulfamides are known for their stability and potential for hydrogen bonding, which can influence solubility and boiling points. The oxalamide group's ability to form strong hydrogen bonds and its conformational preferences would also be relevant when considering the compound's physical properties, such as melting point and solubility .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Di- and Mono-Oxalamides : A novel synthetic approach for the production of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, potentially including N1-(4-sulfamoylphenethyl)-N2-(o-tolyl)oxalamide, has been developed using 3-(2-nitroaryl)oxirane-2-carboxamides. This method offers a high-yield, operationally simple pathway for creating anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Copper-Catalyzed Coupling Reactions : The compound N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), similar in structure to this compound, demonstrated effectiveness in copper-catalyzed coupling reactions. Such reactions are significant for synthesizing internal alkynes, which are valuable in various chemical syntheses (Chen et al., 2023).
Material Science and Surface Functionalization
Surface Functionalization of Carbon Fibers : The study of sulfuric/nitric acid oxidation of materials like carbon fibers, which may involve compounds similar to this compound, has provided insights into the functionalization process. This is crucial for enhancing the properties of materials like carbon fibers and nanotubes (Zhang et al., 2008).
Supramolecular Assembly in Crystallography : The study of compounds structurally related to this compound has led to the discovery of unique helical supramolecular assemblies. Such findings are important for understanding molecular interactions and the design of novel materials (González-González et al., 2013).
Chemical Analysis and Characterization
- Molecular Structure and Spectroscopic Characterization : Research involving similar sulfonamide compounds, such as 3-chloro-N-(4-sulfamoylphenethyl)propanamide, has led to advancements in molecular characterization techniques. These methods are essential for understanding the structural and electronic properties of such compounds (Durgun et al., 2016).
Eigenschaften
IUPAC Name |
N'-(2-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-12-4-2-3-5-15(12)20-17(22)16(21)19-11-10-13-6-8-14(9-7-13)25(18,23)24/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)(H2,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEWTRMUKYDDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

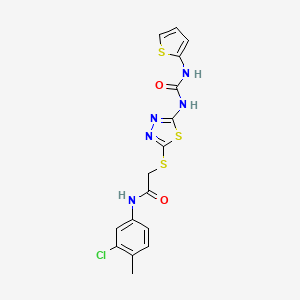
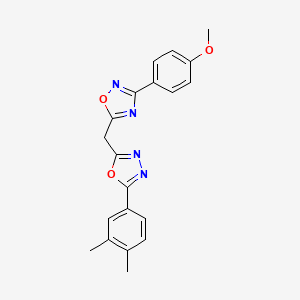

![N-(4-methoxyphenethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B3011802.png)
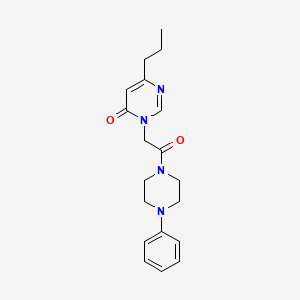
![2-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B3011805.png)
![2-(1H-Indol-3-yl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3011806.png)
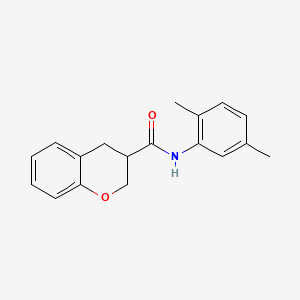
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide](/img/structure/B3011808.png)

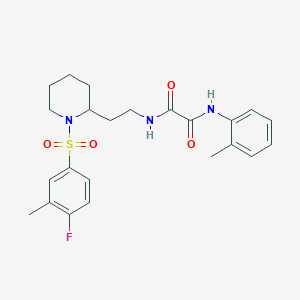
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011816.png)
